molecular formula C12H13ClO3 B6298667 (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate CAS No. 2241594-49-8

(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate

Cat. No.: B6298667
CAS No.: 2241594-49-8
M. Wt: 240.68 g/mol
InChI Key: HMQMIJOLDWWKBY-UHFFFAOYSA-N
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Description

(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate is an organic compound with the molecular formula C12H13ClO3 It is a derivative of acetic acid and is characterized by the presence of a phenyl group, a methyl group, and a chloroacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate typically involves the esterification of 2-chloroacetic acid with (2-methyl-1-oxo-1-phenylpropan-2-yl) alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include amides, thioesters, or ethers.

    Hydrolysis: The major products are 2-chloroacetic acid and (2-methyl-1-oxo-1-phenylpropan-2-yl) alcohol.

    Oxidation: Phenolic derivatives are the primary products.

Scientific Research Applications

(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and protein interactions.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate involves its interaction with biological molecules. The chloroacetate group can act as an alkylating agent, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity and disruption of cellular processes. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (2-methyl-1-oxo-1-phenylpropan-2-yl) methanesulfonate
  • (2-methyl-1-oxo-1-phenylpropan-2-yl) prop-2-enoate
  • (2-methyl-1-oxo-1-phenylpropan-2-yl) acetate

Uniqueness

(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate is unique due to the presence of the chloroacetate group, which imparts distinct reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

(2-methyl-1-oxo-1-phenylpropan-2-yl) 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-12(2,16-10(14)8-13)11(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQMIJOLDWWKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=CC=C1)OC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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